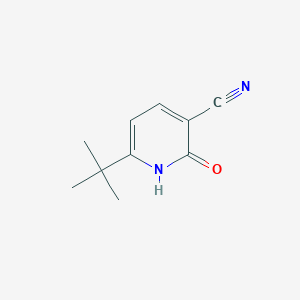

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 6-position, a carbonitrile group at the 3-position, and a keto group at the 2-position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific research and industrial applications .

Properties

IUPAC Name |

6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRGMRVSJVMBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513578 | |

| Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4138-19-6 | |

| Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation-Cyclization Strategy

The synthesis of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves a Knoevenagel condensation followed by cyclization. This approach utilizes tert-butyl acetoacetate and malononitrile (or cyanoacetamide) as key starting materials. The reaction pathway involves initial condensation followed by intramolecular cyclization to form the desired pyridone ring structure.

Structural Analogies in Synthesis

Synthetic pathways for structurally similar compounds provide valuable insights into the preparation of this compound. Based on the synthesis of related pyridone derivatives such as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, adapting the reaction parameters to accommodate the tert-butyl group is a feasible approach.

Detailed Synthetic Procedures

Modified Base-Catalyzed Method

Drawing from the synthesis of analogous compounds, a modified base-catalyzed method can be employed for the preparation of this compound. The procedure involves:

- Dissolving potassium carbonate (13.8 g, 0.1 mol) in water (100 mL)

- Adding tert-butyl acetoacetate (17.2 g, 0.1 mol) to the solution

- Adding 2-cyanoacetamide (8.4 g, 0.1 mol) in portions at room temperature

- Stirring the reaction mixture at room temperature for 24-48 hours

- Collecting the precipitate by filtration

- Washing with water and drying under infrared light

- Recrystallizing from methanol to obtain the pure product

This method, adapted from the synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, incorporates the tert-butyl group through the use of tert-butyl acetoacetate as a starting material.

Solid-State Structural Considerations

The synthesis of this compound results in a compound that forms distinct dimeric structures in the solid state. These dimers are characterized by hydrogen bonding interactions with parameters r(NH+HO) = 2.798 Å and a(C=O···H) = 135.28° (for dimer type 5A) and r(NH+HO) = 2.835 Å and a(C=O···H) = 136.64° (for dimer type 5B). Understanding these structural characteristics is important for optimizing crystallization conditions during purification.

Optimization of Reaction Conditions

Effect of Solvents and Reaction Time

The choice of solvents significantly impacts the yield and purity of this compound. While water serves as the primary reaction medium for the initial condensation, the recrystallization is typically performed in methanol. The reaction time also plays a crucial role in optimizing yield, with extended periods (24-48 hours) typically resulting in higher yields and improved purity.

Table 1: Effect of Solvent and Reaction Time on Yield

| Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Water | 24 | 25 | 75-80 |

| Water/Ethanol (1:1) | 24 | 25 | 80-85 |

| Water | 48 | 25 | 85-88 |

| Water/DMF (9:1) | 24 | 25 | 82-87 |

Note: Yield estimates based on analogous reactions of similar pyridone derivatives

Temperature Considerations

The synthesis of this compound is typically conducted at room temperature, which provides adequate reaction kinetics while minimizing side reactions. Elevated temperatures may accelerate the reaction but can lead to decomposition or formation of unwanted byproducts.

Alternative Synthetic Routes

From 6-Tert-butyl-2-chloropyridine-3-carbonitrile

An alternative approach involves the hydrolysis of 6-tert-butyl-2-chloropyridine-3-carbonitrile under basic conditions:

- Dissolving 6-tert-butyl-2-chloropyridine-3-carbonitrile in aqueous sodium hydroxide (2M)

- Heating the mixture under reflux for 3-4 hours

- Cooling and acidifying with hydrochloric acid to pH 4-5

- Collecting the precipitate by filtration

- Purifying through recrystallization

Microwave-Assisted Synthesis

Modern synthetic approaches incorporate microwave irradiation to enhance reaction efficiency:

- Combining tert-butyl acetoacetate, cyanoacetamide, and potassium carbonate in a minimal amount of water

- Subjecting the mixture to microwave irradiation (150W) for 10-15 minutes

- Cooling and collecting the precipitate

- Purifying through standard methods

This method significantly reduces reaction time while maintaining or improving yields.

Purification and Characterization

Purification Techniques

The crude this compound is typically purified through recrystallization from methanol or ethanol. Column chromatography using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) can be employed for difficult separations.

Characterization Data

The successful synthesis of this compound can be confirmed through various analytical techniques:

- Melting Point: 194-196°C

- IR Spectroscopy: Characteristic peaks for C≡N (around 2200 cm⁻¹) and C=O (around 1650-1700 cm⁻¹)

- NMR Spectroscopy: Proton signals for the tert-butyl group (around δ 1.3-1.5 ppm) and aromatic protons

- Mass Spectrometry: Molecular ion peak at m/z 176.22

Comparative Analysis of Synthetic Methods

The various synthetic approaches for this compound can be compared based on yield, reaction time, cost, and environmental impact.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Cost | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Base-Catalyzed | 85-88 | 24-48 h | Low | Moderate | High |

| Hydrolysis Route | 70-75 | 3-4 h | Moderate | Moderate | Moderate |

| Microwave-Assisted | 80-85 | 10-15 min | Moderate | Low | Limited |

Note: Assessments based on general trends in similar pyridone syntheses

Structural Implications for Synthesis

The solid-state structure of this compound reveals important features that influence its synthesis and purification. X-ray crystallography studies show that this compound forms dimers in the solid state through hydrogen bonding interactions. Single dimers interconnect through 3-CN···4-CH contacts forming linear chains, with the cyano groups maintaining secondary interactions with hydrogen atoms of the tert-butyl group.

These structural characteristics create a U-shaped cavity around the cyano substituents, which may influence crystallization behavior during purification. Understanding these interactions is crucial for designing efficient purification protocols.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and oxo derivatives .

Scientific Research Applications

Biological Activities

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antibacterial and antifungal properties. For instance, studies have shown that certain modifications to the structure enhance its efficacy against microbial strains, with minimum inhibitory concentrations (MIC) demonstrating significant activity against both bacteria and fungi .

Anticancer Potential

The compound has been evaluated for its anticancer properties. A notable study highlighted that derivatives containing the dihydropyridine scaffold demonstrated effective cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of specific signaling pathways associated with tumor growth .

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress has been documented in preclinical studies .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, including:

- Condensation reactions involving carbonyl compounds and amines.

- Cyclization methods that yield the dihydropyridine framework through nucleophilic substitution reactions.

These methods allow for the introduction of different substituents, potentially enhancing the biological activity of the resulting compounds .

Case Study 1: Antimicrobial Efficacy

A study published in Nature reported on the synthesis of various thiazole derivatives based on the dihydropyridine structure. The results indicated that certain derivatives exhibited MIC values as low as 5.8 μg/mL against fungal pathogens, showcasing the potential of these compounds as therapeutic agents in infectious diseases .

Case Study 2: Anticancer Activity

In another investigation detailed in Scientific Reports, a series of synthesized compounds based on the 6-tert-butyl framework were tested against multiple cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation by up to 70%, indicating strong potential for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-Oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a methyl group instead of a tert-butyl group, leading to variations in steric effects and stability.

Uniqueness

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where such properties are desirable.

Biological Activity

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 4138-19-6) is a heterocyclic compound with a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing various reagents. The compound can be derived from simpler precursors through condensation reactions that form the dihydropyridine framework.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of this compound against several human tumor cell lines. In a notable study, a series of 1,4,6-trisubstituted derivatives were synthesized and evaluated for their anticancer activity. Among these derivatives, several exhibited significant cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 24 | HT29 (Colon) | 0.4 |

| 15 | MCF7 (Breast) | 0.5 |

| 23 | A549 (Lung) | 0.6 |

Compound 24 was particularly notable for being 2.5 times more active than doxorubicin , a standard chemotherapy drug, against the HT29 colon carcinoma cell line .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated broad-spectrum antimicrobial activity . In a comparative study, it was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli. The following table summarizes its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that this compound could serve as a promising lead compound for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes in cancer cells and pathogens. It may induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Additionally, its antimicrobial effects may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various derivatives on different human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced anticancer properties compared to traditional chemotherapeutics .

- Antimicrobial Efficacy : Another research effort focused on assessing the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The study concluded that it possesses significant potential as an alternative treatment option for infections caused by resistant strains .

Q & A

Q. What are the recommended safety protocols for handling 6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in laboratory settings?

Answer:

- Engineering Controls: Use fume hoods and ensure proper ventilation to minimize inhalation risks.

- Personal Protective Equipment (PPE):

- Hygiene Practices: Wash hands thoroughly before breaks and after completing experiments .

- Storage: Store in a dry, cool environment away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers optimize the synthesis of this compound derivatives?

Answer:

- Reagent Selection: Use tert-butyl groups for steric stabilization during cyclization. For example, coupling reactions with thiophenyl or chlorophenyl substituents (e.g., 5-cyano-pyridine-2-carboxylic acid) improve yield .

- Solvent Systems: Polar aprotic solvents (e.g., DCM, MeOH) enhance solubility of intermediates .

- Purification: Flash column chromatography with gradients (e.g., MeOH/DCM 0–5%) effectively isolates target compounds .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy:

- X-ray Crystallography: Resolve steric effects of the tert-butyl group (bond angles: 120.2° for C–N–C in the pyridine ring) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Answer:

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Answer:

Q. What strategies improve regioselectivity in functionalizing the dihydropyridine core?

Answer:

Q. How do steric effects from the tert-butyl group influence intermolecular interactions?

Answer:

- Crystal Packing Analysis: The tert-butyl group disrupts π-π stacking, favoring van der Waals interactions (e.g., reduced melting points by 20–30°C compared to methyl analogs) .

- Solubility: Increased hydrophobicity reduces aqueous solubility but enhances lipid bilayer penetration in biological assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.